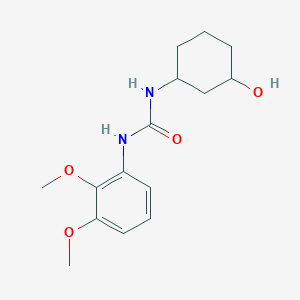

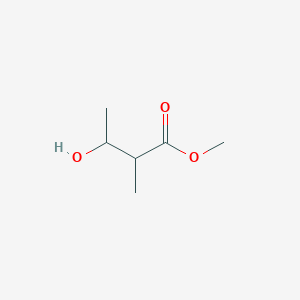

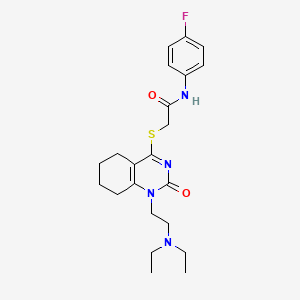

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide” is a derivative of cinnamamides . Cinnamamides are known for their anti-inflammatory and analgesic activity . They are synthesized from methyl cinnamates and phenylethylamines .

Synthesis Analysis

The synthesis of cinnamamides, including “this compound”, can be achieved through a highly efficient method involving methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this new method have been studied . The maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Chemical Reactions Analysis

Trifluoromethyl-containing compounds, such as “this compound”, have seen enormous growth in their incorporation into organic motifs . This is due to the unique properties of the trifluoromethyl group, which is strongly electron-withdrawing .Wissenschaftliche Forschungsanwendungen

Structural Analogs of Serotonin

Cinnamamides, including compounds structurally related to (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide, have been explored as structural analogs of serotonin. These compounds demonstrated antagonistic activity on serotonin receptors, suggesting their potential utility in studying serotonin's role in biological systems and developing serotonin antagonists (Dombro & Woolley, 1964).

Photoprotective Properties in Sunscreens

The photochemical properties of cinnamate derivatives, used as UV filters in sunscreens, have been investigated to understand their stability and efficacy in photoprotection. Studies show that these compounds undergo E to Z photoisomerization, a property that could affect their sun-protecting capabilities (Morlière et al., 1982).

Antifungal and Antimicrobial Activities

Research on the essential oil of Zanthoxylum alatum, which contains methyl cinnamate, revealed its significant antifungal, antiaflatoxin, and antioxidant activities. These properties highlight the potential of methyl cinnamate in developing natural preservatives and antifungal agents for food preservation and safety (Prakash et al., 2012).

Synthesis of Pharmaceutical Compounds

The catalytic methoxycarbonylation of alkynes, facilitated by palladium complexes, demonstrates the efficient synthesis of methyl cinnamate and other unsaturated esters. This methodological advancement underscores the role of cinnamate derivatives in synthesizing diverse and complex molecular architectures, potentially useful in pharmaceutical development (Magro et al., 2010).

Insulin-Secreting Activities

Studies have investigated the insulin-releasing properties of cinnamic acid derivatives, finding that certain structural features, such as hydroxy or methoxy residues, significantly enhance their effectiveness as insulin-releasing agents. This research contributes to understanding the potential therapeutic uses of cinnamic acid derivatives in treating diabetes (Adisakwattana et al., 2008).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are certain strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis . These bacteria are known to cause a variety of infections in humans, and the compound’s action against them suggests potential use as an antimicrobial agent .

Mode of Action

It has been observed to exhibit antimicrobial activity against the aforementioned bacterial strains . This suggests that the compound may interact with specific proteins or enzymes within these bacteria, disrupting their normal function and inhibiting their growth or survival .

Biochemical Pathways

Given its antimicrobial activity, it may interfere with essential biochemical processes such as cell wall synthesis, protein synthesis, or DNA replication

Result of Action

The compound has demonstrated antistaphylococcal and anti-enterococcal activity, suggesting that it can inhibit the growth or survival of these bacteria . This could potentially lead to the resolution of bacterial infections in a clinical setting .

Eigenschaften

IUPAC Name |

(E)-N-methoxy-N-methyl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c1-16(18-2)11(17)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,1-2H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGABPIILKDEOG-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC=C(C=C1)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)

![1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2753315.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)

![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)